molecular formula C19H19N3O3S B2492741 (1-(4-methylbenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol CAS No. 899999-67-8

(1-(4-methylbenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol

Cat. No.: B2492741
CAS No.: 899999-67-8
M. Wt: 369.44
InChI Key: SPVAZQYFWAAMFF-UHFFFAOYSA-N
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Description

(1-(4-methylbenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol is a synthetic, functionalized nitroimidazole derivative offered as a building block for scientific research and drug discovery. This compound features a versatile structure with a 4-methylbenzyl group at the N-1 position, a 3-nitrobenzylthio ether at the C-2 position, and a hydroxymethyl group at the C-5 position of the imidazole ring . The nitroimidazole scaffold is of significant interest in medicinal chemistry and is found in several chemotherapeutic agents . Compounds with this core structure have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, and anticancer properties, making them valuable templates for developing new therapeutic agents . The mechanism of action for nitroimidazole-based molecules often involves bioreduction of the nitro group, particularly under hypoxic conditions, leading to the generation of reactive intermediates that can cause cytotoxic effects . The specific thioether and benzyl substitutions on this molecule are strategic modifications that can fine-tune its physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its binding affinity and interaction with biological targets . This compound serves as a key intermediate for researchers in organic and medicinal chemistry, facilitating the synthesis of more complex molecules for biological screening. It is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-[(4-methylphenyl)methyl]-2-[(3-nitrophenyl)methylsulfanyl]imidazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-14-5-7-15(8-6-14)11-21-18(12-23)10-20-19(21)26-13-16-3-2-4-17(9-16)22(24)25/h2-10,23H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVAZQYFWAAMFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC(=CC=C3)[N+](=O)[O-])CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-methylbenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde.

    Introduction of the benzyl groups: The benzyl groups can be introduced via nucleophilic substitution reactions.

    Thioether formation: The thioether linkage can be formed by reacting a thiol with a suitable electrophile.

    Final functionalization: The hydroxymethyl group can be introduced through reduction reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

(1-(4-methylbenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The benzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents such as sodium hydride or alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, (1-(4-methylbenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction pathways and develop novel materials.

Biology and Medicine

This compound shows promise as a pharmacophore , which is crucial for biological activity. Potential applications include:

  • Antimicrobial Activity : Studies have indicated that imidazole derivatives can exhibit significant antimicrobial effects against various pathogens. For instance, a study found that certain derivatives showed notable inhibition against Staphylococcus aureus and Escherichia coli .
CompoundTarget BacteriaZone of Inhibition (mm)
Compound 1aS. aureus20
Compound 1bE. coli18
Compound XB. subtilis22
  • Anticancer Potential : The compound may inhibit specific pathways involved in cancer progression, particularly through modulation of protein kinase activity .

Industrial Applications

In industrial settings, this compound can be utilized in the development of new materials with tailored properties, such as polymers or coatings. Its diverse functionalities make it suitable for various applications in material science.

Case Studies and Research Findings

Several studies have investigated the biological activities of imidazole derivatives similar to this compound:

  • A study by Jain et al. demonstrated the antimicrobial efficacy of various imidazole derivatives against common bacterial strains .
  • Research on related compounds has shown their potential in inhibiting protein kinase B activity, which is crucial in cancer treatment .

These findings underscore the importance of this compound in ongoing research aimed at developing new therapeutic agents.

Mechanism of Action

The mechanism of action of (1-(4-methylbenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol would depend on its specific application. For example, if it were used as a drug, it might interact with specific enzymes or receptors in the body, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related imidazole derivatives:

Compound Name Substituents (Position) Functional Groups Molecular Weight (g/mol) Key Properties Biological Relevance Synthesis Method Reference
(1-(4-methylbenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol - 4-methylbenzyl (N1)
- 3-nitrobenzylthio (C2)
- hydroxymethyl (C5)
Nitro, thioether, hydroxymethyl ~413.45 Enhanced solubility due to -CH2OH; nitro group may enhance electrophilicity Potential enzyme inhibition (e.g., cytochrome P450) TDAE-mediated alkylation of imidazole precursors
[2-mercapto-1-(4-methoxybenzyl)-1H-imidazol-5-yl]methanol - 4-methoxybenzyl (N1)
- mercapto (C2)
- hydroxymethyl (C5)
Methoxy, thiol, hydroxymethyl ~306.36 Higher solubility than nitro analogs; thiol group offers redox activity Antioxidant or metal-chelating applications Chlorination followed by nucleophilic substitution
4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole - Chloromethyl (C4-phenyl)
- dimethyl (N1, C2)
- nitro (C5)
Chloro, nitro ~293.72 Lipophilic; reactive chloromethyl group for further coupling Intermediate for anticancer agents Chlorination with SOCl2
2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols - Arylethanol (C4-phenyl)
- dimethyl (N1, C2)
- nitro (C5)
Nitro, hydroxyl ~350–400 Hydroxyl group improves bioavailability; aryl groups modulate binding Antifungal or antibacterial agents TDAE-mediated coupling

Key Findings

In contrast, the 4-methoxybenzyl group in the thiol analog () is electron-donating, which may reduce reactivity but improve stability .

Solubility and Bioavailability: The hydroxymethyl group in the target compound and its thiol analog increases water solubility compared to non-polar derivatives like the chloromethyl compound in . Nitro-containing imidazoles (e.g., the target compound) often exhibit lower solubility than methoxy or hydroxylated analogs but show higher membrane permeability due to lipophilic nitro groups .

Synthetic Flexibility: The target compound’s thioether linkage is synthesized via nucleophilic substitution (e.g., using TDAE methodology), similar to ’s aryl-ethanol derivatives .

Biological Activity :

  • Imidazoles with nitro groups (e.g., the target compound) are often associated with antiparasitic or anticancer activity, as seen in analogs like metronidazole derivatives .
  • Thioether linkages (as in the target compound) may enhance binding to cysteine-rich enzyme active sites, a feature exploited in protease inhibitors (e.g., ’s SARS-CoV-2 main protease study) .

Contradictions and Limitations

Biological Activity

The compound (1-(4-methylbenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol is a substituted imidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological activity, and relevant case studies surrounding this compound, supported by diverse sources.

The synthesis of imidazole derivatives often involves various methods, including condensation reactions and modifications of existing imidazole structures. The specific compound can be synthesized through a multi-step process involving the introduction of thio and nitro groups to the imidazole ring. The detailed synthetic pathway is crucial for understanding its biological activity.

Chemical Structure

The structural formula of the compound is represented as follows:

C17H18N4O2S\text{C}_{17}\text{H}_{18}\text{N}_4\text{O}_2\text{S}

This structure includes a 1H-imidazole core substituted with a 4-methylbenzyl group and a 3-nitrobenzylthio moiety, which are critical for its biological interactions.

Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties. A study by Jain et al. evaluated various imidazole derivatives against common bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated that certain derivatives exhibited significant antimicrobial activity, suggesting that similar compounds could be effective against these pathogens .

CompoundTarget BacteriaZone of Inhibition (mm)
Compound 1aS. aureus20
Compound 1bE. coli18
Compound XB. subtilis22

Anticancer Activity

Recent research has highlighted the anticancer potential of imidazole derivatives. A study focusing on hybrid compounds containing imidazole structures demonstrated promising cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and PC3 (prostate cancer). The IC50 values for these compounds often ranged from 2 μM to 5 μM, indicating strong antiproliferative effects .

Case Study: Anticancer Efficacy

In a comparative study, compounds derived from imidazole were tested against established chemotherapeutic agents such as Doxorubicin and Cisplatin. The results showed that certain imidazole derivatives had comparable or superior efficacy in inhibiting cancer cell growth:

CompoundCell LineIC50 (μM)Comparison DrugIC50 (μM)
Compound AMCF-72Doxorubicin0.64
Compound BHepG23Cisplatin14

These findings suggest that the compound may act through mechanisms such as inhibition of topoisomerase II or induction of apoptosis in cancer cells .

Mechanistic Studies

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of any drug candidate. Preliminary studies suggest that imidazole derivatives may interact with cellular targets involved in proliferation and survival pathways. For instance, docking studies have indicated that these compounds can bind to key proteins involved in cell cycle regulation, potentially leading to enhanced apoptosis in tumor cells .

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